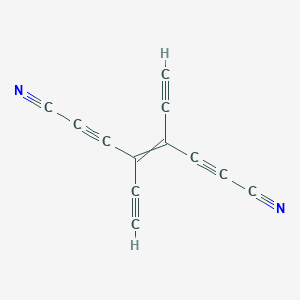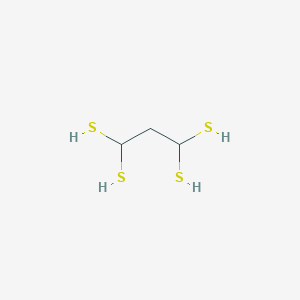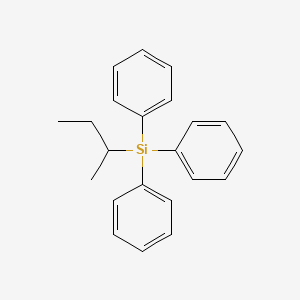
(Butan-2-yl)(triphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Butan-2-yl)(triphenyl)silane is an organosilicon compound that features a silicon atom bonded to a butan-2-yl group and three phenyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The presence of the butan-2-yl group introduces a degree of steric hindrance, while the triphenyl groups contribute to the compound’s stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with butan-2-yl halides under specific conditions. One common method is the hydrosilylation reaction, where triphenylsilane reacts with butan-2-yl halide in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(Butan-2-yl)(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(Butan-2-yl)(triphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is employed in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and as a precursor for other organosilicon compounds
Wirkmechanismus
The mechanism by which (Butan-2-yl)(triphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in catalysis, where the compound acts as a catalyst or a catalyst precursor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylsilane: Similar in structure but lacks the butan-2-yl group.
Diphenylsilane: Contains two phenyl groups instead of three.
Trimethylsilane: Features three methyl groups instead of phenyl groups
Uniqueness
(Butan-2-yl)(triphenyl)silane is unique due to the presence of the butan-2-yl group, which introduces steric hindrance and affects the compound’s reactivity. This makes it particularly useful in reactions where selective activation or deactivation of certain sites is required .
Eigenschaften
CAS-Nummer |
828923-34-8 |
|---|---|
Molekularformel |
C22H24Si |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
butan-2-yl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3 |
InChI-Schlüssel |
AQQOKROJYNFCNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoro-](/img/structure/B14227854.png)
![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
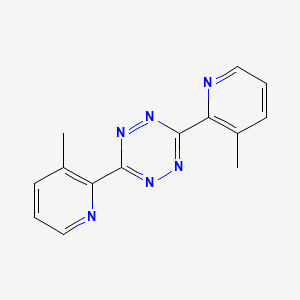
![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
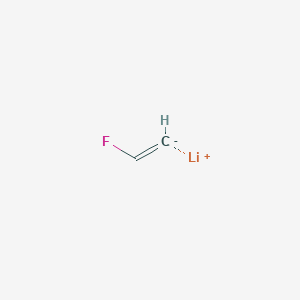
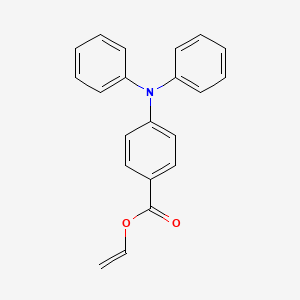
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
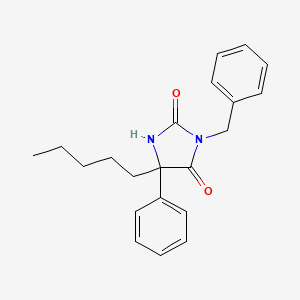
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
